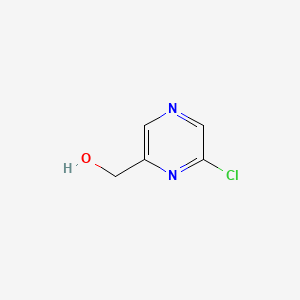

![molecular formula C6H4BrN3S B572470 7-Bromothieno[3,2-d]pyrimidin-4-amine CAS No. 1318133-32-2](/img/structure/B572470.png)

7-Bromothieno[3,2-d]pyrimidin-4-amine

Descripción general

Descripción

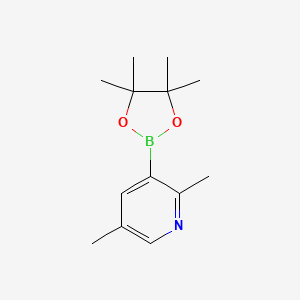

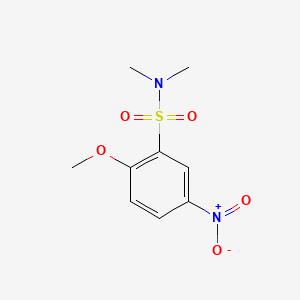

7-Bromothieno[3,2-d]pyrimidin-4-amine is a chemical compound with the molecular formula C6H4BrN3S . It has a molecular weight of 230.09 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BrN3S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H, (H2,8,9,10) . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Synthetic Pathways and Catalysis

The synthesis of pyranopyrimidine derivatives, including those related to 7-Bromothieno[3,2-d]pyrimidin-4-amine, leverages hybrid catalysts to overcome challenges associated with their complex structures. These compounds serve as key precursors in medicinal and pharmaceutical industries, demonstrating broad synthetic applications and bioavailability. Innovations in organocatalysts, metal catalysts, and green solvents have facilitated the development of diverse derivatives through one-pot multicomponent reactions. Such advancements not only enhance synthetic efficiency but also contribute to the development of lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Pharmacological Effects

Pyrimidine derivatives, including structures akin to this compound, exhibit a wide array of pharmacological effects, such as antioxidant, antibacterial, antiviral, and anti-inflammatory activities. Recent developments in the synthesis of pyrimidines have been aimed at exploring their anti-inflammatory effects, which are attributed to their inhibitory action against various inflammatory mediators. Such studies not only underscore the therapeutic potential of pyrimidine derivatives but also offer insights into their structure-activity relationships, guiding the design of novel compounds with enhanced efficacy and reduced toxicity (Rashid et al., 2021).

Biological and Medicinal Applications

The review of pyrimidine derivatives as pharmacologically active compounds reveals their significance in medical practice, where they are utilized for their antiviral, psychotropic, antimicrobial, and antitumor properties. The structural diversity of pyrimidine cores offers a promising platform for the discovery and design of new drugs. Systematic analysis of these compounds from a pharmacological perspective serves as a foundation for future research aimed at finding highly effective and safe medicines (Chiriapkin, 2022).

Optical Sensors and Analytical Chemistry

Pyrimidine-appended optical sensors represent a significant advancement in analytical chemistry, where pyrimidine derivatives are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This versatility makes them suitable for developing optical sensors with applications spanning biological and medicinal fields. The comprehensive anthology of literature from 2005 to 2020 highlights various pyrimidine-based optical sensors and their recent developments, underscoring their importance in sensing applications (Jindal & Kaur, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Direcciones Futuras

Thienopyrimidine derivatives, including 7-Bromothieno[3,2-d]pyrimidin-4-amine, hold a unique place in medicinal chemistry due to their structural similarity to purines . They have various biological activities and are often used in drug development . Future research could focus on exploring the potential of these compounds in various therapeutic applications.

Mecanismo De Acción

Target of Action

The primary target of 7-Bromothieno[3,2-d]pyrimidin-4-amine is Bruton’s tyrosine kinase (Btk) . Btk is a Tec family kinase with a well-defined role in the B cell receptor (BCR) and Fcγ receptor (FcR) signaling pathways . It is a uniquely attractive target for the treatment of autoimmune diseases, such as rheumatoid arthritis (RA) .

Mode of Action

It is known that the compound interacts with its target, btk, leading to changes in the bcr and fcr signaling pathways

Biochemical Pathways

This compound affects the BCR and FcR signaling pathways through its interaction with Btk . These pathways play crucial roles in the immune response, and their modulation can have significant downstream effects.

Result of Action

Its interaction with Btk and the subsequent modulation of the BCR and FcR signaling pathways suggest that it could have significant effects on immune response . .

Propiedades

IUPAC Name |

7-bromothieno[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIZVIAMXIFSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)C(=NC=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737148 | |

| Record name | 7-Bromothieno[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318133-32-2 | |

| Record name | 7-Bromothieno[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

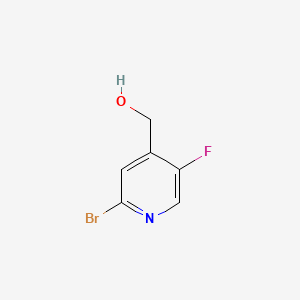

Synthesis routes and methods

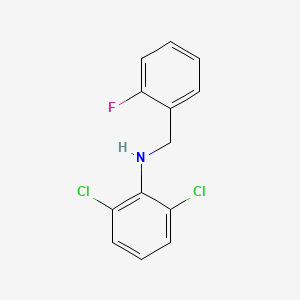

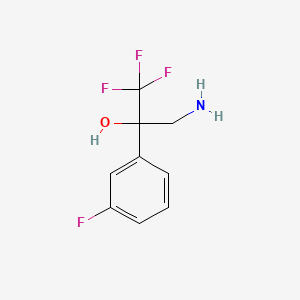

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.